molecular formula C26H16ClNO5S3 B15033241 [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

Cat. No.: B15033241
M. Wt: 554.1 g/mol
InChI Key: GAKVJQRDTYXTBU-XSFVSMFZSA-N
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Description

The compound [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines benzoxathiol and thiazolidinone moieties, which may contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate typically involves multi-step organic reactions. The initial step often includes the preparation of the benzoxathiol and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these synthetic routes include chlorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chlorophenyl and thiazolidinone moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    [4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate: shares similarities with other benzoxathiol and thiazolidinone derivatives.

    Benzoxathiol derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Thiazolidinone derivatives: Studied for their potential therapeutic applications in various diseases.

Uniqueness

The uniqueness of this compound lies in its combined structure of benzoxathiol and thiazolidinone moieties, which may confer distinct chemical and biological properties not observed in other similar compounds. This unique structure allows for a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C26H16ClNO5S3

Molecular Weight

554.1 g/mol

IUPAC Name

[4-(4-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C26H16ClNO5S3/c27-17-8-6-16(7-9-17)22-18(10-11-19-23(22)36-26(31)33-19)32-21(29)12-13-28-24(30)20(35-25(28)34)14-15-4-2-1-3-5-15/h1-11,14H,12-13H2/b20-14+

InChI Key

GAKVJQRDTYXTBU-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC3=C(C4=C(C=C3)OC(=O)S4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC3=C(C4=C(C=C3)OC(=O)S4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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